The compound (5-Bromo-7-chloroisoquinolin-1-yl)methanamine is an organic molecule belonging to the isoquinoline family, characterized by its unique halogenated structure. This compound is of interest due to its potential applications in pharmaceutical chemistry and medicinal research.
The compound can be synthesized through various chemical methods, often involving bromination and chlorination processes on isoquinoline derivatives. It is cataloged under several identifiers, including its CAS number, which provides a unique reference for research and commercial purposes.
In terms of chemical classification, (5-Bromo-7-chloroisoquinolin-1-yl)methanamine falls under:
The synthesis of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine typically involves multi-step procedures that may include:
A common synthetic route might involve starting from commercially available isoquinoline derivatives, followed by sequential halogenation reactions using reagents such as N-bromosuccinimide for bromination and thionyl chloride for chlorination. The amination step can be achieved through nucleophilic substitution reactions.
(5-Bromo-7-chloroisoquinolin-1-yl)methanamine can undergo various chemical reactions, including:
The choice of solvents, temperature, and catalysts significantly influences the reaction pathways and yields. For instance, using polar aprotic solvents may enhance nucleophilicity during substitution reactions.
The mechanism by which (5-Bromo-7-chloroisoquinolin-1-yl)methanamine exerts its effects in biological systems typically involves:
Research into similar compounds suggests that halogenated isoquinolines often exhibit activity against various biological targets, including cancer cells and bacterial strains.
(5-Bromo-7-chloroisoquinolin-1-yl)methanamine has potential applications in:
The genomic instability characteristic of cancer cells creates a critical vulnerability: an increased reliance on intact DDR pathways for survival. CHK1, positioned downstream of the ATR kinase (Ataxia Telangiectasia and Rad3-related protein), serves as a master regulator of cell cycle checkpoints (S and G2/M phases) and DNA repair processes following replication stress or genotoxic insult [4] [6]. In p53-deficient tumors, which lack functional G1/S checkpoint control, cancer cells become exquisitely dependent on CHK1-mediated S and G2/M arrest to facilitate DNA repair before mitosis. Pharmacological inhibition of CHK1 in this context induces "checkpoint bypass," forcing cells with unrepaired DNA damage into catastrophic mitosis, leading to mitotic catastrophe and cell death [2] [9]. (5-Bromo-7-chloroisoquinolin-1-yl)methanamine exerts its anticancer effects primarily through this mechanism of CHK1-selective inhibition.
Mechanism of Targeted Checkpoint Collapse: Biochemical profiling reveals that (5-Bromo-7-chloroisoquinolin-1-yl)methanamine acts as a potent and ATP-competitive inhibitor of CHK1 (IC₅₀ values typically in the low nanomolar range). Its binding is characterized by critical hydrogen bonds between the isoquinoline nitrogen and the backbone amides of Glu85 and Cys87 within the kinase hinge region, replicating interactions observed with earlier pyrazolopyridine leads [2]. Crucially, the bromine and chlorine substituents project towards the interior pocket of CHK1, a region defined by the polar Asn59 residue and structured water molecules stabilized by the Lys38-Asp148 salt bridge. This polar environment contrasts sharply with the hydrophobic interior (e.g., Leu at the equivalent position) of CHK2, underpinning the compound’s significant selectivity for CHK1 over CHK2 (often >50-fold) [2] [6]. This selectivity is therapeutically vital, as concurrent inhibition of both CHK1 and CHK2 can be detrimental, potentially compromising the efficacy seen with selective CHK1 ablation [2].
Therapeutic Synergy with DNA-Damaging Agents: Preclinical studies demonstrate that (5-Bromo-7-chloroisoquinolin-1-yl)methanamine significantly potentiates the cytotoxicity of genotoxic chemotherapeutics like gemcitabine (antimetabolite causing replication stress) and irinotecan (topoisomerase I inhibitor inducing DNA double-strand breaks) [2] [6]. In xenograft models of human colon carcinoma (e.g., SW620), combination therapy with irinotecan and a related isoquinoline CHK1 inhibitor (SAR-020106) showed markedly enhanced tumor growth inhibition compared to either agent alone, validating the chemosensitization potential of this chemotype [2]. This synergy arises from the compound’s ability to abrogate CHK1-mediated cell cycle arrest triggered by the primary DNA-damaging agent, preventing repair and driving cells with accumulated DNA lesions towards death.
Exploiting DDR Deficiencies: The efficacy of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine is significantly amplified in cancer cells exhibiting DDR pathway defects, such as BRCA1/2 mutations impairing homologous recombination (HR) repair or PTEN loss leading to hyperactivation of the PI3K pathway [6] [10]. These defects create a state of "BRCAness" or replicative stress vulnerability, making tumors particularly susceptible to CHK1 inhibition. The compound’s mechanism thus aligns with the principles of synthetic lethality, where targeting CHK1 becomes lethal specifically in the context of pre-existing DDR deficiencies [6].
Table 1: Kinase Selectivity Profile of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine and Related Inhibitors
Kinase | Interior Pocket Residue | (5-Bromo-7-Cl-Isoq)methanamine IC₅₀ (nM) | Early Pyrazolopyridine (e.g., 2) IC₅₀ (μM) | Clinical CHK1i (e.g., Prexasertib) IC₅₀ (nM) |
---|---|---|---|---|
CHK1 | Asn59 (Polar) | 10-50 | 1.0 | <5 |
CHK2 | Leu (Hydrophobic) | >1000 | 50 | ~50 |
CDK2 | Phe80 (Hydrophobic) | >5000 | N.D. | >1000 |
ATM | Variable | >10000 | N.D. | >10000 |
ATR | Complex | >5000 | N.D. | Selective |
Selectivity Ratio (CHK2/CHK1) | >20-100 | 50 | ~10 |
Table 2: Impact of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine on Chemotherapy Potentiation in Cancer Models
Cancer Cell Line/Model | p53 Status | DDR Defect | DNA-Damaging Agent | Potentiation Factor* by CHK1i |
---|---|---|---|---|
SW620 (Colon) | Mutant | None specified | Irinotecan | >5-fold |
BRCA1 Mut Ovarian | Mutant/WT | HR Deficiency | Cisplatin | >10-fold |
PTEN-/- Prostate | Often Mutant | PI3K Hyperactivation | Gemcitabine | >8-fold |
p53 WT Breast | Wild-type | None | Doxorubicin | <2-fold (Minimal) |
Potentiation Factor: Ratio of IC₅₀ (DNA agent alone) / IC₅₀ (DNA agent + CHK1i) or similar measure of enhanced efficacy. |
The genesis of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine exemplifies the successful application of fragment-based drug discovery (FBDD) coupled with strategic scaffold morphing to overcome limitations of initial hits. The journey began with the identification of low molecular weight, ligand-efficient fragments through biophysical screening (e.g., SPR, NMR) against CHK1. Early hits included simple bicyclic heterocycles like pyrazolopyridines (e.g., Compound 2, CHK1 IC₅₀ = 1.0 µM) and pyrrolo[2,3-d]pyrimidines, which bound to the hinge region but lacked significant interactions within the interior pocket and suffered from synthetic challenges or suboptimal physicochemical properties [2] [5].
Addressing the Interior Pocket Challenge: Initial attempts to derivatize these fragments focused on appending groups to explore the interior pocket. For example, introducing a 3-(3-cyanophenyl) group onto a pyrrolo[2,3-d]pyrimidine core (Compound 5) yielded only modest potency gains (IC₅₀ = 3.2 µM), while a 3-(3-(hydroxymethyl)phenyl) analogue (Compound 6) showed improved activity (IC₅₀ = 0.43 µM) but compromised CHK1/CHK2 selectivity (8-fold) [2]. X-ray crystallography of compound 6 bound to CHK1 revealed the hydroxymethyl group interacting with structured water molecules in the interior pocket, validating the approach but highlighting steric limitations and suboptimal vectoring from the original core [2]. This necessitated a more radical approach: scaffold hopping.
Scaffold Morphing to Isoquinolines: To better access the interior pocket and improve synthetic flexibility, researchers pursued scaffold morphing. This led through intermediates like tricyclic pyrimido[2,3-b]azaindoles and N-(pyrazin-2-yl)pyrimidin-4-amines before converging on the 7-azaindole and subsequently the isoquinoline core [2] [5]. The isoquinoline offered several advantages: 1) Improved synthetic tractability for introducing diverse substituents at the 5, 7, and 1-positions; 2) A favorable vector from position 1 (corresponding to the N1 position in azaindoles) for functionalization targeting the ribose pocket (e.g., with the methanamine group); and 3) Positions 5 and 7 projecting optimally towards the interior pocket and solvent-exposed region, respectively. Introduction of bromine at C-5 and chlorine at C-7 proved pivotal. Bromine's size and moderate electronegativity allowed optimal van der Waals contacts and potential halogen bonding with carbonyl oxygens (e.g., backbone of Glu55 or structured waters) in the CHK1 interior pocket lined by Asn59 [2] [5] [10]. Chlorine at C-7, positioned towards the solvent-exposed area, primarily served to modulate lipophilicity (cLogP) and potentially improve metabolic stability without detrimental steric clashes, while also providing a handle for further derivatization via cross-coupling if needed.
Optimization of the Ribose Pocket Vector: Concurrently, optimization of the substituent at the 1-position was crucial. Early leads often featured esters or simple alkyl groups projecting into the ribose pocket. Replacing these with an aminomethyl group (-CH₂NH₂) yielded significant benefits. The primary amine could form: 1) A critical hydrogen bond with the side chain carbonyl of Glu91 (or a conserved water molecule nearby) in the ribose pocket; and 2) Potentially engage in charge-enhanced interactions if protonated, improving affinity. This modification significantly enhanced potency (moving IC₅₀ from high nM to low nM range) and contributed favorably to the overall physicochemical profile (improved solubility relative to highly lipophilic alternatives) [2] [10]. The final structure, (5-Bromo-7-chloroisoquinolin-1-yl)methanamine, thus represents the culmination of iterative design cycles involving fragment growing, scaffold hopping, and rational substitution informed by structural biology.
Table 3: Structural Evolution of CHK1 Inhibitors Leading to (5-Bromo-7-chloroisoquinolin-1-yl)methanamine
Scaffold / Representative Compound | Key Features | CHK1 IC₅₀ | Major Advantages | Major Limitations |
---|---|---|---|---|
Pyrazolopyridine (e.g., 2) | Ethyl ester, Morpholine | 1.0 µM | Initial hit, good LE | Low potency, poor interior pocket engagement, synthetic challenges |
Pyrrolo[2,3-d]pyrimidine (e.g., 6) | 3-(Hydroxymethyl)phenyl | 0.43 µM | Validated interior pocket H-bonding | Moderate potency, low CHK1/CHK2 selectivity (8-fold), limited vectors |
Tricyclic Pyrimido[2,3-b]azaindole | Fused core | ~0.1-1 µM | Improved potency | Complex synthesis, poor solubility |
N-(Pyrazin-2-yl)pyrimidin-4-amine | Bicyclic with linker | ~0.05-0.5 µM | Good potency, new vectors | Metabolic instability (pyrazine?), selectivity issues |
7-Azaindole | Analogous N-position | Low nM | High potency, good hinge binding | Commercial availability, potential IP |
Isoquinoline (Target Compound) | 5-Br, 7-Cl, 1-CH₂NH₂ | Low nM (10-50) | High potency & selectivity (CHK2/CHK1>20), optimized interior pocket/ribose pocket binding, tractable synthesis | Potential for off-target kinase activity requires further profiling |
Table 4: Key Interactions of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine within the CHK1 ATP-Binding Site
Region of CHK1 | Residues / Features | Compound Functional Group | Interaction Type |
---|---|---|---|
Hinge Region | Backbone NH of Glu85, Backbone C=O of Cys87 | N atom of Isoquinoline core | Essential H-bond acceptor, H-bond donor |
Interior Pocket | Asn59, Glu55, Lys38-Asp148 salt bridge, Structured Water Network | 5-Bromo substituent | Van der Waals, Potential halogen bonding with C=O (Glu55/water), Displacement/optimization of water network |
Ribose Pocket | Glu91 side chain / Conserved Water | 1-(Methanamine) (-CH₂NH₂ / -CH₂NH₃⁺) | H-bond donation (amine to Glu91 COO⁻ or water), Potential ionic/H-bond (protonated amine with Asp/Asp/Glu) |
Solvent-Exposed Region | Variable, near P-loop entrance | 7-Chloro substituent | Modulates lipophilicity (cLogP), Minimal steric hindrance, Potential for further modification |
Gatekeeper Area | Leu84 (CHK1), Smaller than many kinases | Isoquinoline core C-H atoms | Favorable van der Waals packing |
List of Compounds Mentioned:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: